molecular formula C13H11ClF3NO3 B2836344 methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate CAS No. 1210908-67-0

methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate

Cat. No.: B2836344
CAS No.: 1210908-67-0
M. Wt: 321.68
InChI Key: LSNJOAFBTFZCDA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate is an organic compound with the molecular formula C13H11ClF3NO3 It is known for its unique structural features, which include a trifluoromethyl group and a chloro-substituted benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with a trifluoroacylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.

    Substitution: The chloro group on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoate derivatives .

Scientific Research Applications

Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the chloro-substituted benzoate moiety contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    Methyl 5-chloro-2-{[(2E)-4-oxo-2-penten-2-yl]amino}benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and binding properties.

    Methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate: Similar structure but with variations in the substituents on the benzoate ring.

Uniqueness: The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances its chemical stability, reactivity, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-chloro-2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO3/c1-7(5-11(19)13(15,16)17)18-10-4-3-8(14)6-9(10)12(20)21-2/h3-6,18H,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNJOAFBTFZCDA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.